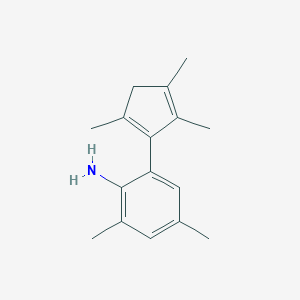
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a cyclopentadienyl group, which contributes to its distinct chemical behavior
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline typically involves the reaction of aniline derivatives with cyclopentadienyl compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where aniline is reacted with 2,4,5-trimethylcyclopenta-1,4-diene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
科学的研究の応用
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. The cyclopentadienyl group may also play a role in stabilizing reactive intermediates during chemical reactions.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another aromatic compound with similar structural features but different substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: A compound with a similar cyclopentadienyl group but different functional groups.
Uniqueness
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline is unique due to its specific combination of methyl groups and cyclopentadienyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
912675-98-0 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC名 |
2,4-dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline |
InChI |
InChI=1S/C16H21N/c1-9-6-12(4)16(17)14(7-9)15-11(3)8-10(2)13(15)5/h6-7H,8,17H2,1-5H3 |
InChIキー |
YESFANAQJHMIHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1)C)C2=CC(=CC(=C2N)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
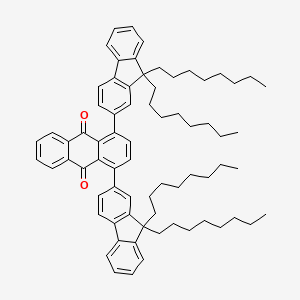
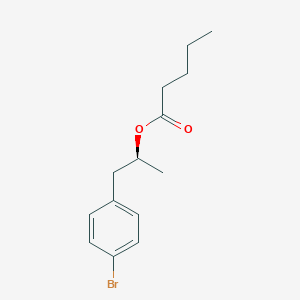
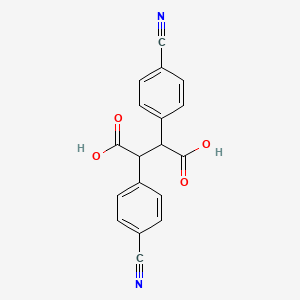
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
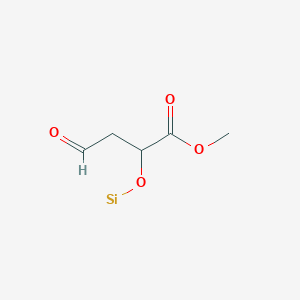
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
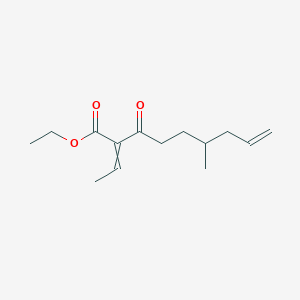
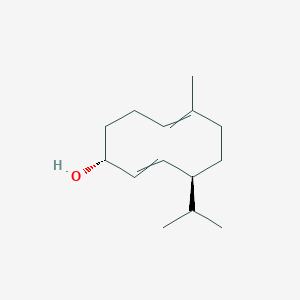
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
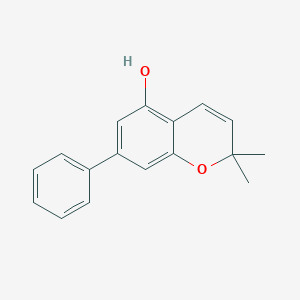
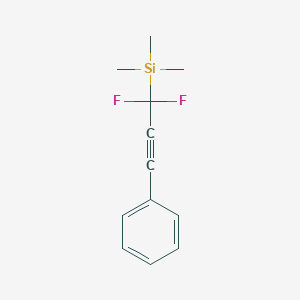
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
